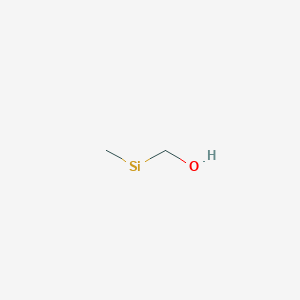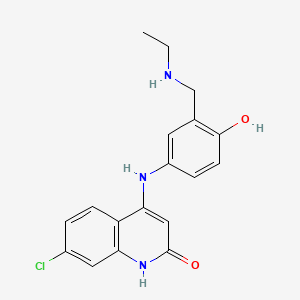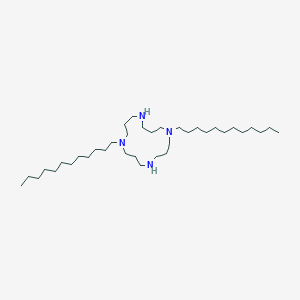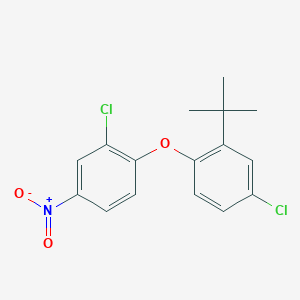
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of tert-butyl, chlorophenoxy, chloro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The formation of the phenoxy linkage by reacting the chlorinated nitrobenzene with a tert-butyl-substituted phenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro and chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the nitro or chloro groups.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
- N-(sec-butyl)-4-(2-tert-butyl-4-chlorophenoxy)-1-butanamine oxalate
- 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine
Uniqueness
1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
104167-75-1 |
|---|---|
Fórmula molecular |
C16H15Cl2NO3 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
1-(2-tert-butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C16H15Cl2NO3/c1-16(2,3)12-8-10(17)4-6-14(12)22-15-7-5-11(19(20)21)9-13(15)18/h4-9H,1-3H3 |
Clave InChI |
PMPGLXLRBYYMFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
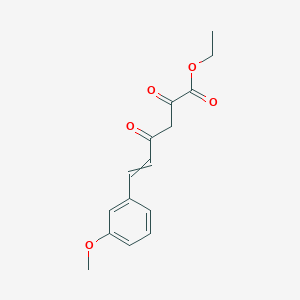
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
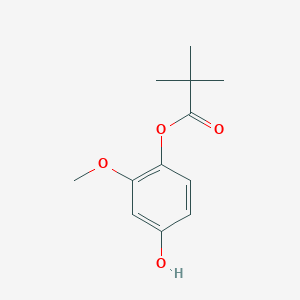

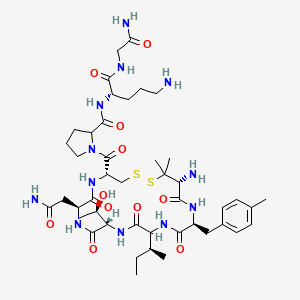
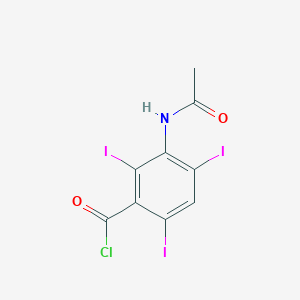
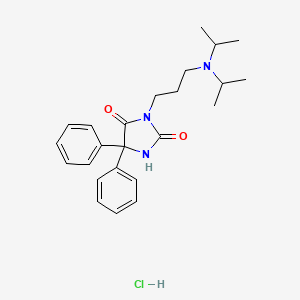
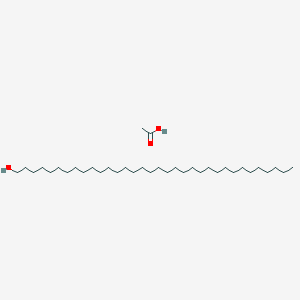
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
